molecular formula C12H22O2 B13754817 Cyclohexanol, 2-methyl-5-(1-methylethyl)-, acetate, (1alpha,2beta,5alpha)- CAS No. 5256-66-6

Cyclohexanol, 2-methyl-5-(1-methylethyl)-, acetate, (1alpha,2beta,5alpha)-

Cat. No.: B13754817
CAS No.: 5256-66-6
M. Wt: 198.30 g/mol
InChI Key: JAKFDYGDDRCJLY-YUSALJHKSA-N
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Description

(1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexyl acetate is a chemical compound known for its unique structural properties and potential applications in various fields This compound is characterized by its cyclohexyl ring substituted with isopropyl and methyl groups, and an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of (1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

(1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the corresponding alcohol, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexanol: The corresponding alcohol of the acetate ester.

    (1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexanone: The ketone derivative of the compound.

    (1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexyl chloride: The chloride derivative obtained through substitution reactions.

Properties

CAS No.

5256-66-6

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexyl] acetate

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12-/m1/s1

InChI Key

JAKFDYGDDRCJLY-YUSALJHKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(C)C

Canonical SMILES

CC1CCC(CC1OC(=O)C)C(C)C

Origin of Product

United States

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